molecular formula C6H5ClO2S B1297461 Methyl 5-chlorothiophene-2-carboxylate CAS No. 35475-03-7

Methyl 5-chlorothiophene-2-carboxylate

Cat. No.: B1297461
CAS No.: 35475-03-7
M. Wt: 176.62 g/mol
InChI Key: SQVGSFPLDUMEDG-UHFFFAOYSA-N
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Description

Methyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chlorothiophene-2-carboxylate can be synthesized through the esterification of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-chlorothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chlorothiophene-2-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely depending on the specific biological system and the intended therapeutic effect .

Comparison with Similar Compounds

  • Methyl 5-bromothiophene-2-carboxylate
  • Methyl 5-iodothiophene-2-carboxylate
  • Methyl 5-fluorothiophene-2-carboxylate

Comparison: Methyl 5-chlorothiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, or fluorine counterparts. The chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

methyl 5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGSFPLDUMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343397
Record name methyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35475-03-7
Record name methyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chlorothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-thiophenecarboxylic acid (2.0 g, 12.3 mmol) in dry MeOH (75 mL) was added H2SO4 (1 mL). The reaction mixture was heated to 50° C. for 20 h and was then concentrated under vacuum. The residue was dissolved in DCM and washed several times with saturated NaHCO3 solution. The organic fraction was dried (Na2SO4), concentrated under vacuum and used directly without further purification 21.3 g, quant.): LC-MS (ES) m/z=177 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-thiophenecarboxylic acid (10 g, 61.5 mmol) in methanol (200 ml) was added sulfuric acid (0.983 ml, 18.45 mmol). The resulting solution stirred at 50° C. overnight. H2O (50 mL) was added and the reaction was cooled to 0° C. in an ice-bath. The pH was adjusted to ˜12 and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and used directly without further purification providing methyl 5-chloro-2-thiophenecarboxylate (7.2 g, 40.8 mmol, 66.3% yield): LCMS (ES) m/z 178 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.983 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q2: The research emphasizes the importance of accurate quantification of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Could similar analytical challenges arise in detecting trace amounts of Methyl 5-chlorothiophene-2-carboxylate, if it were an intermediate or impurity? What analytical techniques could be employed?

A2: Yes, similar analytical challenges could definitely arise. Detecting and quantifying trace amounts of structurally related compounds, like this compound as a potential impurity, requires highly sensitive and selective analytical methods. [] The researchers in the paper utilized HPLC (High Performance Liquid Chromatography) for the analysis of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Similar chromatographic techniques, potentially coupled with mass spectrometry (HPLC-MS or GC-MS), would likely be necessary to achieve the required sensitivity and selectivity for this compound quantification. Method development would need to focus on optimizing chromatographic separation and detection parameters to differentiate the compound from Rivaroxaban and other potential impurities.

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